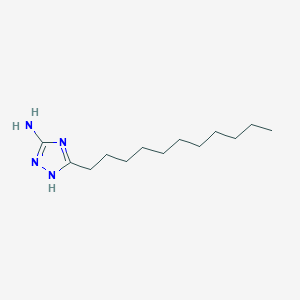

5-Undecyl-1h-1,2,4-triazol-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158032. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-undecyl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N4/c1-2-3-4-5-6-7-8-9-10-11-12-15-13(14)17-16-12/h2-11H2,1H3,(H3,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKJBYGCXDTNDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=NC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90303370 | |

| Record name | 5-undecyl-1h-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92168-88-2 | |

| Record name | NSC158032 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-undecyl-1h-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Undecyl-1H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 5-Undecyl-1H-1,2,4-triazol-3-amine, a molecule of interest in medicinal chemistry due to the therapeutic potential of the 3-amino-1,2,4-triazole scaffold. The introduction of a long undecyl alkyl chain significantly increases the lipophilicity of the molecule, a property hypothesized to enhance its ability to permeate biological membranes and interact with intracellular targets.[1] This guide details a feasible synthesis protocol, summarizes key quantitative data, and visualizes the experimental workflow and a potential biological signaling pathway.

Core Synthesis Protocol

The most direct and widely utilized method for the synthesis of 5-substituted-3-amino-1,2,4-triazoles is the acid-catalyzed condensation of a carboxylic acid with aminoguanidine.[1] In the case of this compound, lauric acid (dodecanoic acid) serves as the precursor for the undecyl side chain. While microwave-assisted syntheses for analogous compounds have been reported to be efficient, this guide presents a protocol adapted for conventional laboratory heating.

Experimental Protocol: Synthesis of this compound

Materials:

-

Lauric Acid (Dodecanoic Acid)

-

Aminoguanidine Hydrochloride

-

Phosphoric Acid (85%) or another suitable acid catalyst

-

Sodium Hydroxide (NaOH) solution (10% w/v)

-

Ethyl Acetate

-

Deionized Water

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine lauric acid (1.0 eq) and aminoguanidine hydrochloride (1.2 eq).

-

Acid Catalysis: Add a catalytic amount of concentrated phosphoric acid.

-

Reaction: Heat the mixture to 150-160 °C with continuous stirring for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) to determine completion.

-

Work-up: After cooling to room temperature, the reaction mixture is neutralized with a 10% aqueous solution of sodium hydroxide to a pH of approximately 8.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.

Data Presentation

Quantitative data for this compound is not extensively reported in the literature. The following table includes known identifiers for the target compound and analytical data for a closely related analog, 4-amino-5-undecyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, to provide an indication of the expected spectral characteristics of the undecyl chain.

| Parameter | This compound | 4-amino-5-undecyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (Analog) |

| CAS Number | 92168-88-2[1] | Not Available |

| Molecular Weight | 238.37 g/mol [1] | 270.46 g/mol |

| Melting Point | Not Reported | 112-113.5 °C[2] |

| ¹H NMR (DMSO-d6) | Not Reported | δ 0.83 (t, 3H, CH₃), 1.23–1.26 (m, 16H, CH₂), 1.58–1.63 (m, 2H, CH₂), 2.59 (t, 2H, CH₂), 5.49 (s, 2H, NH₂), 13.40 (s, 1H, NH)[2] |

Note: The ¹H NMR data for the analog is provided as a reference for the characteristic signals of the undecyl group.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Proposed Biological Signaling Pathway: Antifungal Action

Long-chain alkyl-substituted triazoles are being investigated for their potential as antifungal agents. A prominent mechanism of action for azole antifungals is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This is achieved by targeting the enzyme lanosterol 14α-demethylase (CYP51).[3] The increased lipophilicity of the undecyl chain may facilitate the compound's entry into the fungal cell and its interaction with this enzyme.

Caption: Proposed antifungal mechanism via inhibition of ergosterol synthesis.

References

- 1. This compound | 92168-88-2 | Benchchem [benchchem.com]

- 2. Microwave irradiated synthesis of Schiff bases of 4-(arylideneamino)-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thione containing 1,2,4-triazole segment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties of 5-Undecyl-1h-1,2,4-triazol-3-amine

An In-depth Technical Guide on the Chemical Properties of 5-Undecyl-1H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound featuring a 1,2,4-triazole ring substituted with an undecyl group and an amine group. The long alkyl chain imparts significant lipophilicity, a property that is hypothesized to enhance its biological activity by facilitating passage through cell membranes. While specific research on this particular molecule is limited, this guide provides a comprehensive overview of its known and predicted chemical properties, general synthesis and characterization methods, and potential applications based on studies of related long-chain alkyl-substituted 1,2,4-triazole derivatives. This document aims to serve as a valuable resource for researchers and professionals in drug development and materials science.

Chemical Properties

The chemical properties of this compound are summarized below. It is important to note that while some data is available, specific experimental values for properties like melting point, boiling point, and solubility are not widely reported in public literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₆N₄ | - |

| Molecular Weight | 238.37 g/mol | [1] |

| CAS Number | 92168-88-2 | [1] |

| InChI Key | MFKJBYGCXDTNDA-UHFFFAOYSA-N | [1] |

| Appearance | Predicted: White to off-white solid | Inferred from similar compounds[2] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted: Soluble in nonpolar organic solvents | Inferred from its lipophilic nature[3] |

| pKa | Not available | - |

Synthesis and Characterization

General Synthetic Approach

A common route for synthesizing 5-alkyl-3-amino-1,2,4-triazoles involves the cyclization of a substituted thiosemicarbazide or a related precursor.[4] A plausible synthetic pathway could start from lauric acid (a C12 carboxylic acid) which is then converted to an intermediate that can react with aminoguanidine.

Experimental Protocol: A Representative Synthesis

The following is a generalized protocol based on common synthesis methods for similar compounds:

-

Amide Formation: Dodecanoic acid is reacted with a suitable activating agent (e.g., thionyl chloride) to form the acyl chloride. This is then reacted with a protected hydrazine to form a hydrazide.

-

Thiosemicarbazide Formation: The hydrazide is treated with a source of thiocyanate (e.g., ammonium thiocyanate) to yield the corresponding acylthiosemicarbazide.

-

Cyclization: The acylthiosemicarbazide is heated in the presence of a base (e.g., sodium hydroxide or sodium methoxide) to induce cyclization, forming the 5-undecyl-1H-1,2,4-triazole-3-thiol.

-

Amination: The 3-thiol group can be converted to an amine group through various methods, such as reaction with ammonia or a protected amine followed by deprotection.

Characterization Methods

The structural elucidation and confirmation of the synthesized this compound would be achieved using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the molecular structure.[1] ¹H NMR would show characteristic signals for the protons of the undecyl chain, the amine group (-NH₂), and the N-H proton of the triazole ring.[1]

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in the identification of functional groups present in the molecule, such as N-H and C-N bonds.[1]

Potential Applications and Biological Activity

The long undecyl chain in this compound significantly increases its lipophilicity, which is a key factor in its potential biological and industrial applications.

Antimicrobial Activity

Structurally related long-chain alkyl-1,2,4-triazole derivatives have demonstrated significant antimicrobial activity.[1] The increased lipophilicity is thought to enhance the compound's ability to permeate microbial cell membranes, leading to their disruption.[1] This suggests that this compound could be a candidate for the development of new antibacterial and antifungal agents.

Corrosion Inhibition

Research on similar long-chain alkyl-substituted triazoles has shown their effectiveness as corrosion inhibitors, particularly for copper surfaces.[1] The long alkyl chain contributes to the formation of a protective, hydrophobic layer on the metal surface, preventing corrosion.[1]

Drug Development

The 3-amino-1,2,4-triazole moiety is a well-known pharmacophore in medicinal chemistry.[1] The amino group provides a site for further chemical modifications, allowing for the creation of a diverse library of derivatives with potentially enhanced biological activities.[1] 1,2,4-triazole derivatives have been investigated for a wide range of therapeutic areas, including as antifungal, antibacterial, anticancer, and anticonvulsant agents.[5]

Visualizations

General Synthesis and Characterization Workflow

Caption: General workflow for the synthesis and characterization of this compound.

Structure-Activity Relationship (SAR) Concept

Caption: Conceptual diagram of the structure-activity relationship for this compound.

Conclusion

This compound is a molecule of interest due to the combination of a bioactive 1,2,4-triazole core and a lipophilic undecyl chain. While specific experimental data is sparse, the known properties of related compounds suggest its potential in antimicrobial applications and as a corrosion inhibitor. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential. This guide provides a foundational understanding for researchers and developers looking to work with this and similar long-chain alkyl-substituted triazole derivatives.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 5-Undecyl-1H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) characterization of 5-Undecyl-1H-1,2,4-triazol-3-amine. This document details predicted ¹H and ¹³C NMR spectral data, outlines a standard experimental protocol for data acquisition, and includes a structural diagram for clear chemical assignment. The information presented is intended to serve as a valuable resource for researchers engaged in the synthesis, identification, and analysis of this and related compounds.

Molecular Structure and Atom Numbering

The chemical structure of this compound is depicted below. The numbering scheme illustrated will be used for the assignment of NMR signals throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the protons of the undecyl chain, the amine group, and the N-H proton of the triazole ring. The data is summarized in the table below. These predictions are based on typical chemical shifts for similar functional groups and molecular environments.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| NH (Triazole) | 11.5 - 12.5 | Broad Singlet | 1H | - |

| NH₂ (Amine) | 5.0 - 5.5 | Broad Singlet | 2H | - |

| H-1' (CH₂) | 2.6 - 2.8 | Triplet | 2H | ~7.5 |

| H-2' (CH₂) | 1.6 - 1.8 | Quintet | 2H | ~7.5 |

| H-3' to H-10' (CH₂) | 1.2 - 1.4 | Multiplet | 16H | - |

| H-11' (CH₃) | 0.8 - 0.9 | Triplet | 3H | ~7.0 |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show signals for the two distinct carbon atoms of the triazole ring and the eleven carbons of the undecyl side chain.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (Triazole) | 155 - 160 |

| C-5 (Triazole) | 150 - 155 |

| C-1' (CH₂) | 28 - 32 |

| C-2' (CH₂) | 25 - 29 |

| C-3' to C-9' (CH₂) | 29 - 32 |

| C-10' (CH₂) | 22 - 26 |

| C-11' (CH₃) | 13 - 15 |

Experimental Protocol for NMR Data Acquisition

The following section outlines a standard methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.

1. Sample Preparation

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound and the desire to avoid overlapping solvent and analyte signals. DMSO-d₆ is often a good choice for this compound due to the presence of exchangeable NH protons.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup

-

The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

The probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

The sample temperature should be regulated, typically at 25 °C, to ensure reproducibility.

3. ¹H NMR Data Acquisition

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full relaxation of the protons.

-

Number of Scans: Depending on the sample concentration, 8 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.

4. ¹³C NMR Data Acquisition

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

-

Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-200 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is generally used.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

5. Data Processing

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent signal or the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

-

Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Logical Workflow for NMR Characterization

The logical flow for the complete NMR characterization of this compound is outlined in the following diagram.

Caption: Workflow for the NMR characterization of this compound.

This guide provides a foundational understanding of the ¹H and ¹³C NMR characterization of this compound. The predicted data and experimental protocols serve as a practical reference for researchers in the field. For definitive structural elucidation, it is always recommended to acquire and interpret actual experimental data.

Mass Spectrometry Analysis of 5-Undecyl-1H-1,2,4-triazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 5-Undecyl-1H-1,2,4-triazol-3-amine, a molecule of interest in pharmaceutical research due to its structural relationship with compounds exhibiting a range of biological activities. This document outlines experimental protocols, predicted fragmentation patterns, and data presentation strategies to facilitate the characterization and quantification of this compound.

Introduction

This compound possesses a unique structure combining a hydrophilic triazole-amine core with a lipophilic undecyl chain. This amphipathic nature suggests potential interactions with biological membranes and protein binding pockets. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules. This guide will focus on electrospray ionization (ESI) mass spectrometry, a soft ionization technique well-suited for polar and thermally labile compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₃H₂₆N₄ |

| Molecular Weight | 238.37 g/mol |

| CAS Number | 92168-88-2 |

Experimental Protocols

A generalized experimental workflow for the mass spectrometry analysis of this compound is depicted below. This workflow is adaptable to various research needs, from initial characterization to quantitative analysis in complex matrices.

Sample Preparation

For samples in complex matrices, such as biological fluids or plant tissues, a robust extraction method is crucial. The QuPPe (Quick Polar Pesticides) method, which involves extraction with methanol and water, is a suitable starting point for polar compounds like triazoles.

Protocol:

-

Homogenize 5 g of the sample material in a mixture of methanol and water (e.g., 80:20 v/v).

-

Centrifuge the mixture to separate the solid and liquid phases.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

For dilute samples, the extract can be concentrated under a stream of nitrogen and reconstituted in a solvent compatible with the liquid chromatography mobile phase.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Reversed-phase liquid chromatography using a C18 column is recommended for the separation of this compound from other components in the sample.

LC Conditions:

-

Column: C18, 2.1 x 100 mm, 1.8 µm particle size

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient from a high percentage of mobile phase A to a high percentage of mobile phase B should be optimized to achieve good chromatographic separation.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

Mass Spectrometry Conditions

Electrospray ionization in the positive ion mode is expected to be the most effective method for ionizing this compound due to the presence of the basic amine group and nitrogen atoms in the triazole ring.

MS Conditions:

-

Ionization Mode: ESI Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 600 L/hr

-

Cone Gas Flow: 50 L/hr

-

Collision Energy (for MS/MS): A range of collision energies (e.g., 10-40 eV) should be tested to obtain optimal fragmentation.

Predicted Mass Spectrum and Fragmentation Pathway

The full scan mass spectrum in positive ESI mode is expected to show a prominent protonated molecule [M+H]⁺ at m/z 239.38. Tandem mass spectrometry (MS/MS) of this precursor ion will provide structural information through characteristic fragmentation patterns.

Navigating the Vibrational Landscape: An In-depth Technical Guide to the FTIR Spectral Data of 5-Undecyl-1H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Fourier-Transform Infrared (FTIR) spectral data for 5-Undecyl-1H-1,2,4-triazol-3-amine. Due to the limited availability of public experimental spectra for this specific molecule, this document focuses on the theoretical and expected vibrational modes based on the analysis of its functional groups and data from analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this and similar triazole derivatives.

Molecular Structure and Expected Vibrational Modes

This compound (C13H27N5) is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with an undecyl group at the C5 position and an amine group at the C3 position. The key functional groups that will give rise to characteristic absorption bands in the infrared spectrum are the N-H bonds of the primary amine and the triazole ring, the C-H bonds of the long alkyl (undecyl) chain, and the C=N and N=N bonds within the triazole ring.[1]

The expected FTIR spectral data, based on known frequencies for these functional groups in similar molecules, are summarized in the table below.[1][2]

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3400 - 3200 | N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) | Medium - Strong |

| 3300 - 3100 | N-H Stretching | Triazole Ring | Medium, Broad |

| 2950 - 2850 | C-H Asymmetric & Symmetric Stretching | Undecyl Chain (-CH₂, -CH₃) | Strong |

| 1650 - 1600 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Medium |

| 1620 - 1550 | C=N Stretching | Triazole Ring | Medium - Strong |

| 1580 - 1490 | N=N Stretching | Triazole Ring | Medium |

| 1470 - 1450 | C-H Bending (Scissoring/Bending) | Undecyl Chain (-CH₂) | Medium |

| 1380 - 1365 | C-H Bending (Symmetric) | Methyl Group (-CH₃) | Medium |

| 1300 - 1200 | C-N Stretching | Amine & Triazole Ring | Medium |

Experimental Protocol for FTIR Analysis

The following provides a detailed methodology for acquiring the FTIR spectrum of this compound, representative of standard practices for solid organic compounds.[3][4][5]

2.1. Sample Preparation (KBr Pellet Method)

-

Materials: this compound (solid), Potassium Bromide (KBr, IR grade), agate mortar and pestle, pellet press, spatula.

-

Procedure:

-

Thoroughly dry the KBr at 110°C for at least 2 hours to remove any adsorbed water.

-

In the agate mortar, grind approximately 1-2 mg of the sample with 100-200 mg of the dried KBr.

-

Continue grinding until a fine, homogeneous powder is obtained.

-

Transfer the powder to the pellet press die.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

2.2. Instrumental Analysis

-

Instrument: A Fourier-Transform Infrared Spectrometer (e.g., Shimadzu FTIR-8400S, Bruker DRX).[3][4]

-

Data Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 - 32 (to improve signal-to-noise ratio)

-

Mode: Transmittance

-

-

Procedure:

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Place the KBr pellet containing the sample in the sample holder.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

2.3. Data Processing and Analysis

-

The resulting spectrum should be baseline corrected.

-

Peak picking algorithms can be used to identify the precise wavenumbers of the absorption maxima.

-

The identified peaks should be assigned to their corresponding vibrational modes based on the data in Table 1 and established correlation charts for infrared spectroscopy.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the synthesis and spectral analysis of this compound.

Conclusion

References

A Technical Guide to the Solubility of 5-Undecyl-1H-1,2,4-triazol-3-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 5-Undecyl-1H-1,2,4-triazol-3-amine, a lipophilic derivative of the 1,2,4-triazole scaffold. Due to a lack of specific quantitative solubility data in publicly available literature for this particular compound, this document provides a framework for understanding its expected solubility based on its structural features. It also outlines a comprehensive experimental protocol for determining its solubility in various organic solvents. A logical workflow for solvent selection is presented to guide researchers in formulation and process development.

Introduction

This compound (CAS No. 92168-88-2) is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a C-3 amine group and a C-5 undecyl chain.[1][2] The presence of the long, eleven-carbon alkyl group imparts significant lipophilic character to the molecule.[1] This property is often sought to enhance membrane permeability and bioavailability in drug discovery and to improve performance in applications such as corrosion inhibition where a hydrophobic barrier is desirable.[1] While the parent 1H-1,2,4-triazole is known to be soluble in water and polar organic solvents like ethanol, methanol, and acetone, the long alkyl chain of this compound is expected to dominate its solubility profile, favoring nonpolar organic solvents.[3][4] A general principle is that the long hydrophobic undecyl chain enhances solubility in nonpolar media.[5]

Predicted Solubility Profile

While specific experimental data is not available, the molecular structure of this compound allows for a qualitative prediction of its solubility. The undecyl chain will drive solubility in nonpolar, aliphatic, and aromatic hydrocarbon solvents. The triazole ring and the amine group introduce polarity and hydrogen bonding capabilities, which might afford some solubility in more polar organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane | High | The long undecyl chain will have strong van der Waals interactions with these solvents. |

| Nonpolar Aromatic | Toluene, Xylene | High | Similar to aliphatic solvents, with potential for pi-stacking interactions with the triazole ring. |

| Chlorinated | Dichloromethane, Chloroform | High to Moderate | Good balance of polarity to interact with the triazole-amine portion and nonpolarity for the alkyl chain. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers are polar enough to interact with the heteroatoms but are also good solvents for nonpolar compounds. |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | Low to Moderate | The polarity of the ketone may be too high to effectively solvate the long alkyl chain. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low | These are highly polar, protic solvents. While they can hydrogen bond with the amine and triazole nitrogens, they are poor solvents for the long undecyl chain.[3] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Low to Moderate | These are highly polar solvents and are less likely to favorably solvate the nonpolar alkyl tail. |

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a compound like this compound in various organic solvents using the isothermal shake-flask method.

3.1. Materials and Equipment

-

This compound (analytical standard)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a constant temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed vial to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved solute.

-

-

Calculation of Solubility:

-

Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

-

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on the desired application.

Caption: Logical workflow for solvent selection.

References

- 1. This compound | 92168-88-2 | Benchchem [benchchem.com]

- 2. Cas 92168-88-2,this compound | lookchem [lookchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 92168-88-2(3-Undecyl-1H-1,2,4-triazol-5-amine) | Kuujia.com [kuujia.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Undecyl-1H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and analytical techniques integral to the molecular structure elucidation of 5-Undecyl-1H-1,2,4-triazol-3-amine. While specific experimental data for this compound is not extensively documented in publicly available literature, this document outlines the expected spectroscopic characteristics and established experimental protocols based on the analysis of structurally similar 5-alkyl-3-amino-1,2,4-triazole derivatives.

Introduction

This compound (CAS No. 92168-88-2) is a heterocyclic organic compound featuring a 1,2,4-triazole ring substituted with an undecyl group at the 5-position and an amino group at the 3-position. The long alkyl chain imparts significant lipophilicity to the molecule, a property often explored in medicinal chemistry to enhance membrane permeability and potential biological activity. The 3-amino-1,2,4-triazole core is a well-established pharmacophore found in a variety of compounds with diverse therapeutic applications, including antimicrobial and anticancer agents. Accurate molecular structure elucidation is the cornerstone of understanding its physicochemical properties, structure-activity relationships (SAR), and potential as a drug candidate.

Predicted Physicochemical Properties

A summary of the basic molecular properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 92168-88-2 | [1][2] |

| Molecular Formula | C₁₃H₂₆N₄ | [2] |

| Molecular Weight | 238.37 g/mol | [1] |

| InChI Key | MFKJBYGCXDTNDA-UHFFFAOYSA-N | [1] |

Synthesis Pathway

The most common and direct route for the synthesis of 5-substituted-3-amino-1,2,4-triazoles involves the condensation of a carboxylic acid with aminoguanidine or its salt.[3][4] This reaction can be performed under conventional heating or enhanced by microwave irradiation to reduce reaction times.

Caption: General synthesis pathway for this compound.

Molecular Structure Elucidation Workflow

The definitive confirmation of the molecular structure of this compound would follow a standard analytical workflow, integrating data from multiple spectroscopic techniques.

Caption: A typical workflow for the elucidation of a novel organic compound's structure.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the undecyl chain, the amine group, and the NH proton of the triazole ring.

| Predicted ¹H Chemical Shifts (δ ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Broad Singlet | 1H | Triazole N-H |

| ~5.0 - 6.0 | Broad Singlet | 2H | Amino (-NH₂) |

| ~2.6 - 2.8 | Triplet | 2H | α-CH₂ of undecyl chain |

| ~1.6 - 1.7 | Multiplet | 2H | β-CH₂ of undecyl chain |

| ~1.2 - 1.4 | Broad Multiplet | 16H | -(CH₂)₈- of undecyl chain |

| ~0.8 - 0.9 | Triplet | 3H | Terminal -CH₃ of undecyl chain |

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide a map of the carbon skeleton, with distinct signals for each unique carbon atom in the undecyl chain and the triazole ring.

| Predicted ¹³C Chemical Shifts (δ ppm) | Assignment |

| ~160 - 165 | C5 of triazole ring (attached to undecyl) |

| ~155 - 160 | C3 of triazole ring (attached to NH₂) |

| ~31 - 32 | -(CH₂)ₙ- carbons of undecyl chain |

| ~29 | α-CH₂ of undecyl chain |

| ~22 - 23 | Penultimate CH₂ of undecyl chain |

| ~14 | Terminal -CH₃ of undecyl chain |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing its vibrational modes.

| Predicted IR Absorption Bands (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3200 - 3100 | N-H Stretch | Triazole Ring N-H |

| 2955 - 2850 | C-H Stretch | Alkyl (Undecyl) Chain |

| 1650 - 1580 | N-H Bend | Primary Amine (-NH₂) |

| ~1635 | C=N Stretch | Triazole Ring |

| ~1540 | C-N Stretch | Triazole Ring |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine |

| 910 - 665 | N-H Wag | Primary Amine (-NH₂) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 238. The fragmentation pattern would likely involve the loss of the undecyl chain and fragmentation of the triazole ring.

| m/z Value | Possible Fragment |

| 238 | [M]⁺ (Molecular Ion) |

| [M-15]⁺ | Loss of -CH₃ |

| [M-29]⁺ | Loss of -C₂H₅ |

| [M-C₁₁H₂₃]⁺ | Loss of undecyl radical |

| 60 | [CH₂NS]⁺ (common in triazole-thiones, but possible here from rearrangement)[5] |

Experimental Protocols

The following are representative experimental protocols for the synthesis and characterization of 5-alkyl-3-amino-1,2,4-triazoles, adapted from published methodologies.[3][6]

Synthesis of this compound

Materials:

-

Lauric Acid (Dodecanoic Acid)

-

Aminoguanidine Bicarbonate or Hydrochloride

-

Phosphoric Acid (or other suitable acid catalyst)

-

Ethanol or Isopropanol (solvent)

-

Microwave Synthesis Reactor or conventional heating setup with reflux condenser

Procedure (Microwave-Assisted):

-

In a 10 mL sealed microwave process vial, combine lauric acid (1.0 mmol), aminoguanidine bicarbonate (1.2 mmol), and a catalytic amount of phosphoric acid.

-

If necessary, add a minimal amount of a suitable solvent like isopropanol (e.g., 2.0 mL) to facilitate mixing.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 150-180 °C) for a specified time (e.g., 30-60 minutes). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling, the reaction mixture is diluted with water and the pH is adjusted to be basic (e.g., pH 8-9) with an aqueous solution of sodium hydroxide or sodium carbonate to precipitate the product.

-

The resulting solid is collected by vacuum filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization Protocols

-

NMR Spectroscopy: Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically using the Attenuated Total Reflectance (ATR) technique for solid samples. The spectral data is reported in wavenumbers (cm⁻¹).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer to confirm the exact mass and molecular formula.

Conclusion

The molecular structure elucidation of this compound relies on a synergistic application of synthetic chemistry and advanced spectroscopic techniques. While direct experimental data is sparse, a robust analytical framework based on the known chemistry and spectroscopy of 3-amino-1,2,4-triazole derivatives allows for a confident prediction of its structural and spectral properties. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further investigate this and related compounds for potential applications in drug discovery and materials science.

References

- 1. This compound | 92168-88-2 | Benchchem [benchchem.com]

- 2. Cas 92168-88-2,this compound | lookchem [lookchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

Potential biological activities of long-chain triazole derivatives

An In-Depth Technical Guide to the Potential Biological Activities of Long-Chain Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities exhibited by long-chain triazole derivatives. The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its incorporation into molecules, particularly those bearing long alkyl or aralkyl chains, has led to the discovery of potent agents with a wide spectrum of therapeutic potential, including antifungal, antibacterial, anticancer, and antiviral activities.[2][3] This document details these activities, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows to facilitate further research and development in this promising area.

Antifungal Activity

Long-chain triazole derivatives are most renowned for their potent antifungal properties. This activity is primarily attributed to their ability to interfere with the fungal cell membrane's integrity.

Mechanism of Action

The principal mechanism of action for most antifungal triazoles is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[4][5] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By binding to the heme iron in the active site of CYP51, triazole derivatives disrupt the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the fungal membrane's structure and function, inhibiting fungal growth and replication.[5]

Quantitative Antifungal Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative long-chain triazole derivatives against various fungal pathogens.

| Compound ID | Long-Chain Substituent | Fungal Strain | MIC (µg/mL) | Reference |

| Compound A1 | Phenylethynyl Pyrazole | Candida albicans | 0.0625 | [4] |

| Compound A1 | Phenylethynyl Pyrazole | Cryptococcus neoformans | 0.0625 | [4] |

| Compound A2 | Piperdine-oxadiazole | Candida albicans (Fluconazole-resistant) | 0.016 | [6] |

| Compound A3 | Phenolic Acid Ester | Rhizoctonia solani | 88.6% inhibition at 200 µg/mL | [7] |

| Compound A4 | Substituted Phenyl | Microsporum gypseum | Superior to Ketoconazole | [8] |

| Iodiconazole Derivative | Ethynyl group | Pathogenic Fungi | Strong Inhibition | [9] |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.

-

Preparation of Inoculum: Fungal colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in culture medium (e.g., RPMI-1640) to achieve a final concentration of approximately 0.5–2.5 x 10³ CFU/mL.

-

Compound Dilution: The test compound is serially diluted (typically two-fold) in a 96-well microtiter plate using the appropriate culture medium. A range of concentrations is prepared.

-

Inoculation: Each well containing the diluted compound is inoculated with the prepared fungal suspension.

-

Controls: Positive control wells (fungus without compound) and negative control wells (medium only) are included on each plate. A standard antifungal drug (e.g., Fluconazole) is also tested as a reference.[4]

-

Incubation: The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.

-

Reading Results: The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth compared to the positive control.

Visualization: Fungal Ergosterol Biosynthesis Pathway

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by triazole derivatives.

Antibacterial Activity

While less established than their antifungal counterparts, long-chain triazole derivatives have demonstrated significant potential as antibacterial agents, including activity against drug-resistant strains.[10][11]

Mechanism of Action

The antibacterial mechanisms of triazoles are diverse and not as universally defined as their antifungal action. Potential mechanisms include:

-

Enzyme Inhibition: Triazoles can inhibit essential bacterial enzymes. For instance, some derivatives are designed to inhibit metallo-β-lactamases (MBLs), enzymes that confer resistance to β-lactam antibiotics.[12]

-

Disruption of Cell Wall Synthesis: Similar to other heterocyclic compounds, they may interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

-

Interaction with DNA/RNA: The planar triazole ring can intercalate with nucleic acids or inhibit enzymes involved in their replication and transcription.

Quantitative Antibacterial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative long-chain triazole derivatives against various bacterial pathogens.

| Compound ID | Long-Chain Substituent | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound B1 | Phenyl ring with 4-trichloromethyl group | E. coli | 5 | [11] |

| Compound B2 | Ofloxacin analogue | S. aureus | 0.25 - 1 | [11] |

| Compound B3 | 4-nitrobenzylideneamino | S. aureus | 0.264 mM | [11] |

| Compound B4 | 2-methylpiperazine | MDR E. coli | 0.25 | [11] |

| Compound B5 | Substituted Phenyl | S. aureus | Superior to Streptomycin | [8] |

Experimental Protocol: Antibacterial Susceptibility Testing (Agar Well Diffusion)

This method provides a qualitative or semi-quantitative assessment of antibacterial activity.

-

Preparation of Bacterial Lawn: A standardized inoculum (0.5 McFarland) of the target bacterium is uniformly spread over the surface of a Mueller-Hinton Agar (MHA) plate using a sterile swab.

-

Well Creation: Sterile wells (6-8 mm in diameter) are punched into the agar using a sterile cork borer.

-

Compound Application: A fixed volume (e.g., 50-100 µL) of the test compound dissolved in a suitable solvent (like DMSO) at a specific concentration is added to each well.

-

Controls: A well with the solvent alone serves as a negative control. A standard antibiotic (e.g., Ciprofloxacin, Ampicillin) is used as a positive control.[13]

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) is measured in millimeters. A larger zone indicates greater antibacterial activity.

Visualization: General Workflow for Antibacterial Screening

References

- 1. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of highly potent triazole derivatives with broad-spectrum antifungal activity based on Iodiconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemmethod.com [chemmethod.com]

In-Depth Technical Guide: 5-undecyl-1H-1,2,4-triazol-3-amine (CAS 92168-88-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety data, synthesis, and potential biological activities of 5-undecyl-1H-1,2,4-triazol-3-amine, identified by CAS number 92168-88-2. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

This compound is an organic compound featuring a 1,2,4-triazole core substituted with an undecyl chain and an amine group.[1][2] This structure, particularly the long hydrophobic undecyl chain, suggests increased lipophilicity, which may enhance its ability to permeate biological membranes and interact with hydrophobic targets.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 92168-88-2 | [4] |

| Molecular Formula | C₁₃H₂₆N₄ | [4] |

| Molecular Weight | 238.37 g/mol | [4] |

| Boiling Point | 411.4°C at 760 mmHg | [4] |

| Density | 1.002 g/cm³ | [4] |

| Flash Point | 231.8°C | [4] |

| Refractive Index | 1.52 | [4] |

| Vapor Pressure | 5.61E-07 mmHg at 25°C | [4] |

| Melting Point | Not Available | [4] |

| Solubility | Not Available | [4] |

| Appearance | Not Available | [4] |

Safety Data

Table 2: General Hazard Information for 3-Amino-1,2,4-triazoles (Proxy Data)

| Hazard Class | GHS Classification | Precautionary Statements |

| Acute Toxicity | Not Classified | P264, P270 |

| Skin Corrosion/Irritation | Not Classified | P280 |

| Serious Eye Damage/Irritation | Not Classified | P280, P305+P351+P338 |

| Carcinogenicity | Suspected of causing cancer (Category 2) | P201, P202, P280, P308+P313 |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (Category 2) | P201, P202, P280, P308+P313 |

| Aquatic Hazard | Toxic to aquatic life with long lasting effects (Chronic 2) | P273, P391 |

Note: This data is for related compounds and may not fully represent the hazards of this compound. A substance-specific risk assessment should always be conducted.

Experimental Protocols

Synthesis

The synthesis of 5-substituted-3-amino-1,2,4-triazoles is generally achieved through the condensation of a carboxylic acid with aminoguanidine.[6][7] For this compound, this would involve the reaction of lauric acid (dodecanoic acid) or its derivative (e.g., n-dodecanoyl chloride) with aminoguanidine bicarbonate.[4]

Logical Workflow for Synthesis

Caption: General synthetic workflow for this compound.

A detailed experimental protocol is not publicly available. However, a general procedure would likely involve reacting the starting materials in a suitable solvent, possibly with heating, followed by workup and purification steps such as crystallization or chromatography.[6][8]

Purification and Characterization

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Common purification techniques for similar compounds include recrystallization from a suitable solvent (e.g., ethanol or dioxane) or column chromatography.[8]

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Biological Activity and Potential Applications

The long undecyl chain of this compound suggests that its biological activity may be influenced by its lipophilicity, potentially enhancing its ability to cross biological membranes.

Anticoagulant Activity: Factor XIIa and Thrombin Inhibition

Derivatives of 1H-1,2,4-triazol-5-amines have been investigated as inhibitors of coagulation Factor XIIa (FXIIa) and thrombin, which are key targets for the development of antithrombotic drugs.[9] The inhibitory activity is typically assessed using a fluorometric assay that measures the rate of hydrolysis of a fluorogenic substrate by the target enzyme.[9]

Experimental Workflow for Inhibitor Screening

Caption: Workflow for screening the inhibitory activity against FXIIa and thrombin.

A general protocol for such an assay involves:

-

Preparation of Reagents: Dilute the enzyme (FXIIa or thrombin), the test compound (this compound), and the fluorogenic substrate in an appropriate assay buffer.

-

Enzyme-Inhibitor Pre-incubation: Incubate the enzyme with various concentrations of the test compound in a microplate well for a defined period at a specific temperature (e.g., room temperature for 10-15 minutes).

-

Initiation of Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.

-

Kinetic Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/450 nm) in a kinetic mode for a set duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).

-

Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Signaling Pathway in Coagulation Cascade

References

- 1. cortecvci.com [cortecvci.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | 92168-88-2 | Benchchem [benchchem.com]

- 4. content.abcam.com [content.abcam.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of 4-Amino-4,5-dihydro-1H-1,2,4-triazole-5-ones and their Isatin-3-imine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Amino-1,2,4-Triazole | 61-82-5 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

Starting materials for 5-Undecyl-1h-1,2,4-triazol-3-amine synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 5-Undecyl-1H-1,2,4-triazol-3-amine, a molecule of interest in medicinal chemistry due to the broad biological activities associated with the 3-amino-1,2,4-triazole scaffold. This document outlines the primary starting materials, a detailed experimental protocol for a high-yield synthetic route, and insights into the potential biological relevance of this class of compounds.

Core Starting Materials

The synthesis of this compound is most effectively achieved through the condensation and subsequent cyclization of two key starting materials: Lauric Acid (Dodecanoic Acid) and Aminoguanidine Bicarbonate .

| Starting Material | Structure | Role in Synthesis |

| Lauric Acid | CH₃(CH₂)₁₀COOH | Provides the undecyl side chain at the 5-position of the triazole ring. |

| Aminoguanidine Bicarbonate | NH₂C(=NH)NHNH₂·H₂CO₃ | Serves as the backbone for the 3-amino-1,2,4-triazole core. |

This approach is favored for its directness and efficiency, particularly when employing modern synthetic techniques such as microwave irradiation to accelerate the reaction.[1]

Synthetic Pathway

The synthesis proceeds via a two-step, one-pot reaction. Initially, lauric acid reacts with aminoguanidine to form a guanylhydrazide intermediate. This intermediate then undergoes intramolecular cyclization with the elimination of water to form the stable 1,2,4-triazole ring.

Caption: General synthetic scheme for this compound.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a general method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.[1]

Materials:

-

Lauric Acid (Dodecanoic Acid)

-

Aminoguanidine Bicarbonate

-

Hydrochloric Acid (HCl), concentrated

-

Microwave Synthesis Vial (10 mL)

-

Magnetic Stirrer

Procedure:

-

Reagent Preparation: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine Lauric Acid (1.0 mmol, 200.32 mg) and Aminoguanidine Bicarbonate (1.1 mmol, 149.7 mg).

-

Acid Catalyst Addition: Carefully add concentrated Hydrochloric Acid (1.1 mmol, approximately 0.09 mL) to the mixture.

-

Reaction Conditions: Seal the vial and place it in a microwave reactor. Heat the mixture to 150°C and maintain this temperature for 30 minutes with continuous stirring.

-

Work-up and Isolation: After the reaction is complete, allow the vial to cool to room temperature. The resulting solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product, this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis based on similar reactions reported in the literature.[1]

| Parameter | Value |

| Molar Ratio (Acid:Amine) | 1 : 1.1 |

| Reaction Temperature | 150°C |

| Reaction Time | 30 minutes |

| Expected Yield | 80-90% |

| Purity (post-recrystallization) | >95% |

Biological Significance and Potential Signaling Pathway

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[2][3][4] Long-chain alkyl-substituted triazoles, in particular, have demonstrated potential as antitumor agents.[5] One of the key signaling pathways implicated in cancer cell proliferation and survival is the PI3K/AKT pathway. Some 1,2,4-triazole derivatives have been investigated as potential inhibitors of this pathway.[6]

The diagram below illustrates a simplified representation of the PI3K/AKT signaling pathway and the potential point of inhibition by a 5-alkyl-1H-1,2,4-triazol-3-amine derivative.

Caption: Potential inhibition of the PI3K/AKT signaling pathway by a triazole derivative.

This guide provides a foundational understanding for the synthesis and potential biological relevance of this compound, serving as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spandidos-publications.com [spandidos-publications.com]

Physical appearance and melting point of 5-Undecyl-1h-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical characterization of 5-Undecyl-1H-1,2,4-triazol-3-amine, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines the standard methodologies for determining its key physical properties and a general workflow for its synthesis and characterization, drawing upon established principles and data from analogous structures.

Core Physical Properties

| Property | Anticipated Characteristics |

| Physical Appearance | Expected to be a crystalline solid at room temperature. The color could range from white to off-white or pale yellow, depending on the purity of the sample. The morphology of the crystals would be dependent on the crystallization conditions. |

| Melting Point | The melting point is expected to be a sharp range, characteristic of a pure crystalline compound. The presence of the long undecyl chain would influence the melting point relative to shorter-chain analogs. Impurities will typically lead to a broadening and depression of the melting point range. |

Experimental Protocols for Physical Characterization

The following are detailed, standard experimental protocols for the determination of the physical appearance and melting point of a novel crystalline solid such as this compound.

Determination of Physical Appearance

Objective: To visually characterize the solid-state form, color, and crystalline nature of the compound.

Methodology:

-

Sample Preparation: A small, representative sample of the synthesized and purified compound is placed on a clean, dry watch glass or in a petri dish.

-

Macroscopic Observation: The sample is observed under ambient laboratory lighting against both a white and a dark background to accurately determine its color. Any notable characteristics, such as opacity or translucence, are recorded.

-

Microscopic Examination: A small amount of the sample is placed on a microscope slide. The crystals are observed under a light microscope at various magnifications. The crystal habit (e.g., needles, plates, prisms) and any presence of amorphous material are documented. Digital images can be captured for record-keeping.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid. This is a key indicator of purity.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the closed end. The sample height should be approximately 2-3 mm.

-

Instrumentation: A calibrated melting point apparatus is used for the determination.

-

Measurement:

-

Rapid Determination (Optional): A preliminary, rapid heating run can be performed to estimate the approximate melting range.

-

Accurate Determination: A fresh sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) starting from a temperature approximately 10-15 °C below the estimated melting point.

-

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The result is reported as a temperature range. For a pure compound, this range is typically narrow (1-2 °C).

Logical Workflow for Synthesis and Characterization

The synthesis and characterization of a novel compound like this compound would typically follow a structured workflow to ensure the identity and purity of the final product.

Caption: Logical workflow for the synthesis, purification, and characterization of this compound.

This generalized workflow highlights the critical steps from starting materials to a fully characterized compound ready for further investigation. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are essential for confirming the chemical structure, while chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and elemental analysis provide quantitative data on purity.

Methodological & Application

Application Notes and Protocols for the High-Yield Synthesis of 5-Undecyl-1H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the high-yield synthesis of 5-Undecyl-1H-1,2,4-triazol-3-amine, a molecule of interest in medicinal chemistry and materials science. The presented methodology is based on a microwave-assisted, acid-catalyzed condensation reaction, which is recognized for its efficiency and "green" chemistry attributes.[1]

The 3-amino-1,2,4-triazole scaffold is a significant pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities.[2] The undecyl substituent, a long alkyl chain, imparts significant lipophilicity to the molecule. This property can enhance the compound's ability to cross biological membranes, potentially improving its bioavailability and interaction with intracellular targets.[3] The amino group at the 3-position serves as a versatile handle for further chemical modifications, enabling the creation of diverse molecular libraries for drug discovery and other applications.[3]

The recommended synthetic approach involves the direct condensation of dodecanoic acid with aminoguanidine bicarbonate under microwave irradiation. This method is advantageous due to its rapid reaction times, high yields, and reduced solvent usage compared to conventional heating methods.[1]

Experimental Protocols

Method 1: Microwave-Assisted Synthesis

This protocol is adapted from established procedures for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.[1] It offers a high-yield, rapid, and environmentally friendly route to the target compound.

Materials:

-

Dodecanoic acid (Lauric acid)

-

Aminoguanidine bicarbonate

-

Concentrated Hydrochloric acid (HCl)

-

Isopropanol (i-PrOH)

-

Sodium hydroxide (NaOH) solution (1 M)

-

Distilled water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Microwave synthesizer with sealed reaction vessels

-

Magnetic stirrer and stir bars

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flasks, beakers, separatory funnel, etc.)

-

pH meter or pH paper

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine dodecanoic acid (1.0 mmol, 200.32 mg) and aminoguanidine bicarbonate (1.2 mmol, 163.3 mg).

-

Acidification: Carefully add concentrated hydrochloric acid (1.2 mmol, approximately 0.1 mL) to the mixture.

-

Solvent Addition: Add isopropanol (2.0 mL) to the vessel.[1]

-

Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature of 150°C for 30 minutes with stirring.

-

Cooling and Neutralization: After the reaction is complete, allow the vessel to cool to room temperature. Carefully open the vessel and transfer the contents to a beaker. Neutralize the reaction mixture to pH 7-8 by the dropwise addition of 1 M NaOH solution.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with brine solution (20 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

-

Characterization: Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the key reaction parameters and expected outcomes for the microwave-assisted synthesis of this compound. The yield is projected based on similar syntheses reported in the literature.[1]

| Parameter | Value |

| Starting Materials | Dodecanoic acid, Aminoguanidine bicarbonate |

| Catalyst | Hydrochloric acid (HCl) |

| Solvent | Isopropanol (i-PrOH) |

| Molar Ratio (Acid:Amine) | 1 : 1.2 |

| Reaction Temperature | 150°C |

| Reaction Time | 30 minutes |

| Expected Yield | 85-95% |

Mandatory Visualization

Synthetic Pathway

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,2,4-triazoles are a significant class of heterocyclic compounds widely recognized for their broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][2] The synthesis of 1,2,4-triazole derivatives has therefore garnered considerable attention in medicinal chemistry and drug discovery. Traditional synthetic methods often involve long reaction times, harsh conditions, and low yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly alternative, offering significant advantages such as dramatically reduced reaction times, higher yields, and milder reaction conditions.[3][4][5] This "green chemistry" approach often leads to cleaner reactions with fewer byproducts.[6][7] This document provides detailed application notes and protocols for the microwave-assisted synthesis of various 1,2,4-triazole derivatives, supported by quantitative data and visual workflows.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation accelerates chemical reactions by utilizing the ability of polar molecules and ions to absorb microwave energy and convert it into heat.[5] This direct and efficient heating of the reaction mixture offers several key benefits over conventional heating methods:

-

Rapid Reaction Rates: Reactions that take hours or even days to complete using conventional heating can often be accomplished in minutes with microwave assistance.[8]

-

Higher Yields: The rapid heating and precise temperature control can minimize the formation of side products, leading to higher yields of the desired 1,2,4-triazole derivatives.[8][9]

-

Improved Purity: Faster reactions at controlled temperatures often result in cleaner products, simplifying purification processes.[10]

-

Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.[11]

-

Green Chemistry: The use of smaller amounts of solvents, or even solvent-free conditions, aligns with the principles of green chemistry.[2][11]

Experimental Protocols

This section details protocols for the synthesis of various 1,2,4-triazole derivatives using microwave irradiation.

Protocol 1: Synthesis of 3,5-Disubstituted-1,2,4-triazoles via Cycloaddition

This protocol describes a convenient one-pot synthesis of 3,5-disubstituted-1,2,4-triazoles from the cycloaddition reaction of organo-nitriles and ammonia under microwave irradiation.[8]

Materials:

-

Organo-nitrile (e.g., benzonitrile)

-

Ammonia source (e.g., aqueous ammonia)

-

Solvent (if necessary, e.g., N,N-Dimethylformamide - DMF)

Equipment:

-

Microwave reactor

-

Sealed microwave reaction vessel

-

Magnetic stirrer

Procedure:

-

In a sealed microwave reaction vessel, combine the organo-nitrile (1.0 mmol) and the ammonia source.

-

If required, add a suitable solvent to ensure efficient microwave absorption and mixing.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at a specified temperature (e.g., 150 °C) and power for a short duration (e.g., 1.5 hours).[8]

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Open the vessel carefully and transfer the reaction mixture to a beaker.

-

The product can be isolated by standard work-up procedures, such as precipitation by adding water, followed by filtration and recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Carboxylic Acids

This method outlines the direct condensation of carboxylic acids with aminoguanidine bicarbonate under acidic conditions using microwave irradiation.[1]

Materials:

-

Aminoguanidine bicarbonate

-

Carboxylic acid (e.g., propionic acid)

-

Hydrochloric acid (37% solution)

-

Solvent (optional, e.g., isopropanol for solid carboxylic acids)

Equipment:

-

Microwave reactor (monomode or multimode)

-

G10 microwave process vial or equivalent

Procedure:

-

In a suitable container, mix aminoguanidine bicarbonate (0.01 mol) with a 37% solution of hydrochloric acid (0.015 mol) and stir for 1 hour.

-

Evaporate the water to obtain the dry aminoguanidine hydrochloride solid.

-

Transfer the solid to a G10 microwave process vial and add the carboxylic acid (0.012 mol).[1]

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 180 °C for 3 hours.[1]

-

After cooling, the product can be purified by recrystallization from an appropriate solvent.

Protocol 3: Synthesis of 1H-1,2,4-triazol-3-one Derivatives

This protocol describes the synthesis of Schiff bases and subsequent cyclization to form 1,2,4-triazol-3-one derivatives under microwave irradiation.[9]

Materials:

-

4-Amino-5-(methyl/ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

-

9H-fluorene-2-carbaldehyde

-

Dry ethanol

Equipment:

-